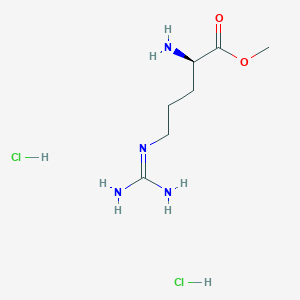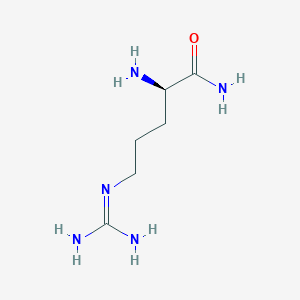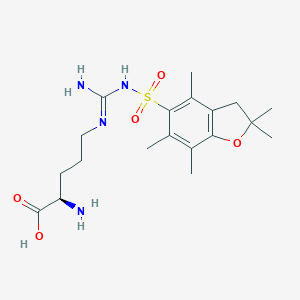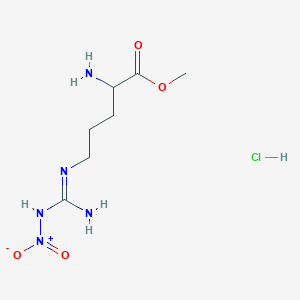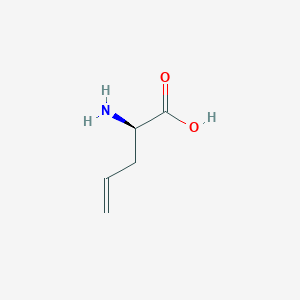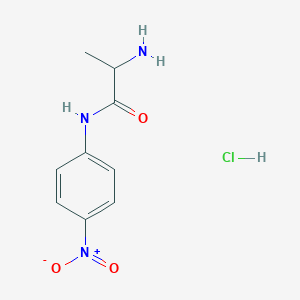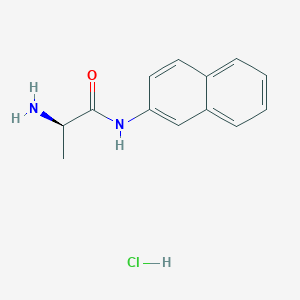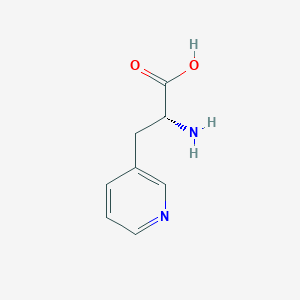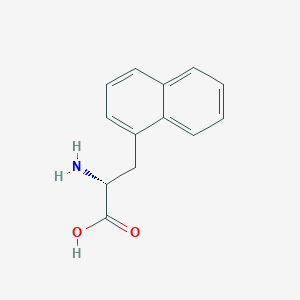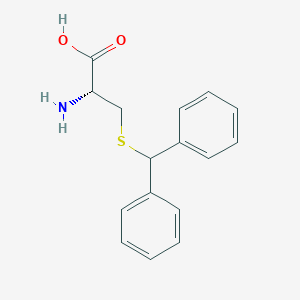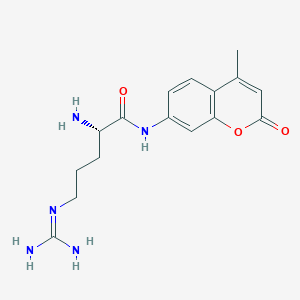
精氨酸4-甲基-7-香豆酰胺
描述
Arginine 4-methyl-7-coumarylamide is a protease substrate . It is specifically a substrate for cathepsin H and not for cathepsin L and B .
Molecular Structure Analysis
The molecular formula of Arginine 4-methyl-7-coumarylamide is C16H21N5O3 . The molecular weight is 331.37 g/mol .
Chemical Reactions Analysis
Arginine 4-methyl-7-coumarylamide is used in fluorimetric assays for cathepsin B and cathepsin H .
Physical and Chemical Properties Analysis
The molecular weight of Arginine 4-methyl-7-coumarylamide is 331.37 g/mol . It has a XLogP3 value of -0.3, indicating its relative hydrophilicity . It has 4 hydrogen bond donors and 5 hydrogen bond acceptors .
科学研究应用
组织蛋白酶H底物
精氨酸4-甲基-7-香豆酰胺盐酸盐是组织蛋白酶H酶的特异性底物,组织蛋白酶H是一种溶酶体内肽酶。 该化合物用于测定各种生物样品中组织蛋白酶H活性的测定 .
肌肉匀浆研究
它已被用作底物来研究大鼠肌肉匀浆中的组织蛋白酶H活性,为肌肉生理和病理学研究提供了见解 .
肌浆提取物分析
研究人员已经使用精氨酸4-甲基-7-香豆酰胺盐酸盐来研究肌浆提取物中组织蛋白酶H的活性,这对于了解肌肉生物化学至关重要 .
氨肽酶底物
该化合物作为水蚤匀浆中精氨酸氨肽酶的底物,有助于研究水生生物的代谢过程 .
弓形虫研究
它也用作弓形虫重组氨肽酶的底物,有助于研究这种寄生虫原生动物 .
酶动力学和表征
作用机制
Arginine 4-methyl-7-coumarylamide is a substrate for cathepsin H . Cathepsin H is a type of protein arginine methyltransferase (PRMT). PRMTs regulate transcription, splicing, RNA biology, the DNA damage response and more . They catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM or AdoMet) to one or both omega nitrogens located at the terminus of the side-chain guanidino group on an arginine residue .
未来方向
属性
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)-N-(4-methyl-2-oxochromen-7-yl)pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O3/c1-9-7-14(22)24-13-8-10(4-5-11(9)13)21-15(23)12(17)3-2-6-20-16(18)19/h4-5,7-8,12H,2-3,6,17H2,1H3,(H,21,23)(H4,18,19,20)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQPDAOJXSYJNP-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00215632 | |
| Record name | Arginine 4-methyl-7-coumarylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00215632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65286-27-3 | |
| Record name | Arginine 4-methyl-7-coumarylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065286273 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arginine 4-methyl-7-coumarylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00215632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Arginine 4-methyl-7-coumarylamide (Arg-MCA) primarily used for in biochemical research?
A1: Arg-MCA serves as a sensitive fluorogenic substrate for detecting and characterizing cysteine proteinases, particularly cathepsins B and H. [, , , , , , ]. Upon cleavage by these enzymes, the non-fluorescent Arg-MCA releases the highly fluorescent 7-amino-4-methylcoumarin (AMC), allowing for the quantification of enzyme activity.
Q2: How does the specificity of Arg-MCA for cathepsin H compare to cathepsin B?
A2: While both cathepsins B and H can hydrolyze Arg-MCA, studies show that it is a more specific substrate for cathepsin H [, , ]. Cathepsin B exhibits higher activity towards substrates with dipeptide structures like Benzyloxycarbonyl-phenylalanyl-arginine 4-methyl-7-coumarylamide (Z-Phe-Arg-MCA) [, ].
Q3: Can you elaborate on the mechanism behind Arg-MCA's fluorescence change upon hydrolysis by cathepsins?
A3: Arg-MCA itself is non-fluorescent. When cathepsin B or H cleaves the amide bond between arginine and 7-amino-4-methylcoumarin (AMC), free AMC is released. This free AMC molecule exhibits strong fluorescence, which can be easily detected and quantified, providing a measure of enzyme activity [, ].
Q4: Apart from cathepsin B and H activity assays, are there other applications for Arg-MCA?
A4: While primarily known for its use in cathepsin assays, researchers have also explored Arg-MCA's utility in characterizing other cysteine proteinases. For instance, one study used Arg-MCA to partially characterize a cysteine proteinase found in human eccrine sweat [].
Q5: Does the pH of the reaction environment influence the activity of cathepsins on Arg-MCA?
A5: Yes, pH plays a significant role. Studies have shown that both cathepsin B and H exhibit optimal activity towards Arg-MCA within a specific pH range. For instance, cathepsin B shows maximum activity at a pH of 7.0 [], while cathepsin H has an optimal pH range for activity between 4.5 and 6.5 [].
Q6: Are there any known inhibitors that specifically target the hydrolysis of Arg-MCA by cathepsins?
A6: Yes, several inhibitors, particularly those targeting cysteine proteinases, effectively block Arg-MCA hydrolysis. For example, leupeptin is a potent inhibitor of both cathepsin B and H, effectively reducing their activity towards Arg-MCA [, , ].
Q7: Have researchers observed any variations or isoforms of cathepsin B that exhibit different activities towards Arg-MCA?
A7: Yes, there is evidence suggesting the existence of cathepsin B variants with distinct activities. For example, researchers identified two types of cathepsin B-like substances in urologic cancer tissues, both capable of hydrolyzing Arg-MCA but with different molecular weights []. This finding suggests potential structural variations influencing substrate specificity.
Q8: Has Arg-MCA been used in studies investigating the role of cathepsins in specific cell types or tissues?
A8: Yes, Arg-MCA has proven valuable in studying cathepsin activity in various biological contexts. For instance, researchers used Arg-MCA to investigate cathepsin B synthesis in cells derived from the HL60 promyelocytic leukemia cell line, demonstrating its utility in studying enzyme activity during cell differentiation [].
Q9: Are there alternative substrates to Arg-MCA for studying cathepsin activity, and how do they compare?
A9: Yes, alternatives like Z-Phe-Arg-MCA and benzoyl-DL-arginine-beta-naphthylamide (BANA) are also used to assess cathepsin activity. The choice of substrate often depends on the specific cathepsin being studied and the desired sensitivity. For example, while both BANA and Arg-MCA are substrates for cathepsin B, Z-Phe-Arg-MCA demonstrates higher specificity for cathepsin B [, , ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



